1-(2,3,5,6-tetrafluorobenzyl)-1H-pyrazol-4-amine
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Overview
Description
1-(2,3,5,6-tetrafluorobenzyl)-1H-pyrazol-4-amine is a chemical compound characterized by the presence of a tetrafluorobenzyl group attached to a pyrazol-4-amine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3,5,6-tetrafluorobenzyl)-1H-pyrazol-4-amine typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 2,3,5,6-tetrafluorobenzyl alcohol.
Formation of Benzyl Halide: The alcohol is then converted to 2,3,5,6-tetrafluorobenzyl bromide through a reaction with hydrobromic acid.
Nucleophilic Substitution: The benzyl bromide undergoes nucleophilic substitution with 4-aminopyrazole to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
1-(2,3,5,6-tetrafluorobenzyl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
1-(2,3,5,6-tetrafluorobenzyl)-1H-pyrazol-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 1-(2,3,5,6-tetrafluorobenzyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.
Pathways Involved: It may modulate signaling pathways such as the NF-κB pathway or the PI3K/Akt pathway, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzyl bromide: Similar in structure but with a trifluoromethyl group instead of an amine group.
4-Methyl-2,3,5,6-tetrafluorobenzyl alcohol: Similar in structure but with a hydroxyl group instead of an amine group.
Uniqueness
1-(2,3,5,6-tetrafluorobenzyl)-1H-pyrazol-4-amine is unique due to the presence of both the tetrafluorobenzyl and pyrazol-4-amine moieties, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
1-[(2,3,5,6-tetrafluorophenyl)methyl]pyrazol-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F4N3/c11-7-1-8(12)10(14)6(9(7)13)4-17-3-5(15)2-16-17/h1-3H,4,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIKSOROXFZKDFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)F)CN2C=C(C=N2)N)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F4N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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